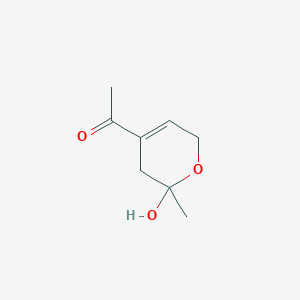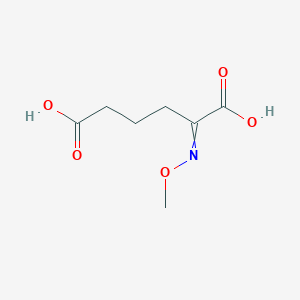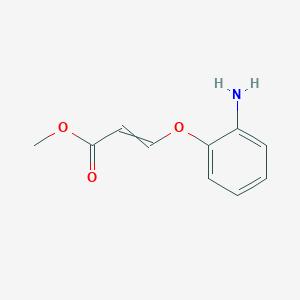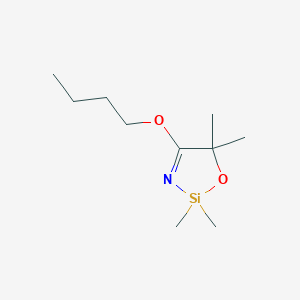![molecular formula C16H20O4 B14202384 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione CAS No. 876405-70-8](/img/structure/B14202384.png)
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione can be achieved through several methods:
Original Synthesis: The compound was first synthesized by a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Syntheses:
Análisis De Reacciones Químicas
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly at the methylene (CH2) group in the ring, which can lose a hydrogen ion to form a double bond with adjacent carbons.
Common Reagents and Conditions: The compound’s reactions often involve reagents like sulfuric acid, acetic anhydride, and oxalic acid under specific conditions.
Major Products: The reactions typically yield products that retain the core dioxane structure, with modifications depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione involves its ability to lose a hydrogen ion from the methylene group, forming a resonance-stabilized anion. This anion can participate in various chemical reactions, contributing to the compound’s reactivity and stability . The molecular targets and pathways involved in its action are primarily related to its chemical structure and the ability to form stable intermediates during reactions .
Comparación Con Compuestos Similares
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
Meldrum’s Acid:
Barbituric Acid: Although structurally different, it shares some chemical properties with this compound, particularly in terms of acidity and reactivity.
These comparisons highlight the uniqueness of this compound, particularly its specific substituents and resulting chemical properties.
Propiedades
Número CAS |
876405-70-8 |
|---|---|
Fórmula molecular |
C16H20O4 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C16H20O4/c1-9-6-10(2)12(11(3)7-9)8-13-14(17)19-16(4,5)20-15(13)18/h6-7,13H,8H2,1-5H3 |
Clave InChI |
BPAQJCOHDJOHOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC2C(=O)OC(OC2=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)
![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
